N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a pyridine carboxamide group. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenylethyl halide.
Formation of Pyridine Carboxamide: The final step involves the reaction of the intermediate with pyridine-4-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenylethyl halides, pyridine-4-carboxylic acid derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro[1,2,4]triazines.
Pyridine Carboxamides: Compounds such as N-(pyridin-4-yl)benzamides.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide is unique due to its combination of benzimidazole, phenylethyl, and pyridine carboxamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18N4O/c26-21(16-10-12-22-13-11-16)25-19(14-15-6-2-1-3-7-15)20-23-17-8-4-5-9-18(17)24-20/h1-13,19H,14H2,(H,23,24)(H,25,26) |
InChI Key |
AIVZYHSMCDNQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.